molecular formula C22H29N3O2 B10952065 9-(1,3-dimethyl-1H-pyrazol-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(1,3-dimethyl-1H-pyrazol-4-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B10952065
M. Wt: 367.5 g/mol
InChI Key: JUUNJEFVFFDRPI-UHFFFAOYSA-N
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Description

“9-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE” is a complex organic compound that belongs to the class of acridinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE” typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining smaller molecules to form the larger acridinedione structure.

    Cyclization Reactions: Forming the cyclic structure of the compound.

    Substitution Reactions: Introducing the pyrazolyl and methyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development, targeting specific diseases or conditions.

Industry

In industry, it may find applications in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “9-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Acridinedione Derivatives: Compounds with similar acridinedione structures.

    Pyrazole Derivatives: Compounds containing the pyrazole ring.

Uniqueness

The unique combination of the pyrazolyl and acridinedione structures, along with the specific substitution pattern, distinguishes this compound from other similar molecules

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

9-(1,3-dimethylpyrazol-4-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C22H29N3O2/c1-12-13(11-25(6)24-12)18-19-14(7-21(2,3)9-16(19)26)23-15-8-22(4,5)10-17(27)20(15)18/h11,18,23H,7-10H2,1-6H3

InChI Key

JUUNJEFVFFDRPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)C

Origin of Product

United States

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